2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzoxazole moiety, a nitrophenoxy group, and an isoindole-dione structure
Preparation Methods
The synthesis of 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The isoindole-dione structure can be synthesized through the cyclization of phthalic anhydride derivatives. The final step involves the coupling of the benzoxazole and isoindole-dione intermediates with the nitrophenoxy group under appropriate conditions .
Chemical Reactions Analysis
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling Reactions: The benzoxazole moiety can participate in coupling reactions with aryl halides in the presence of palladium catalysts.
Scientific Research Applications
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole moiety is known for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Industrial Chemistry: It can be utilized as a precursor for the synthesis of various functional materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The benzoxazole moiety can bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . The nitrophenoxy group can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar compounds to 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include:
Benzoxazole Derivatives: Compounds like 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one share the benzoxazole moiety and exhibit similar biological activities.
Isoindole-Dione Derivatives: Compounds with isoindole-dione structures, such as phthalimide derivatives, have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these functional groups, which endows it with a broad range of chemical and biological properties.
Properties
Molecular Formula |
C27H15N3O6 |
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Molecular Weight |
477.4g/mol |
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C27H15N3O6/c31-26-21-13-12-20(35-19-10-8-17(9-11-19)30(33)34)15-22(21)27(32)29(26)18-5-3-4-16(14-18)25-28-23-6-1-2-7-24(23)36-25/h1-15H |
InChI Key |
KULAYMXVKYSWGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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